3-Hydrazinyl-2-(trifluoromethyl)pyridine
Overview
Description
3-Hydrazinyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H6F3N3 It is characterized by the presence of a hydrazinyl group (-NH-NH2) and a trifluoromethyl group (-CF3) attached to a pyridine ring
Preparation Methods
The synthesis of 3-Hydrazinyl-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reaction conditions, including temperature, pressure, and solvent, can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
3-Hydrazinyl-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazones or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the hydrazinyl group may yield azo compounds, while nucleophilic substitution of the trifluoromethyl group can produce a wide range of substituted pyridines .
Scientific Research Applications
3-Hydrazinyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical entities.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising lead compound for drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
3-Hydrazinyl-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Hydrazinyl-3-(trifluoromethyl)pyridine: This compound has the hydrazinyl and trifluoromethyl groups attached at different positions on the pyridine ring, leading to differences in chemical reactivity and biological activity.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound contains chlorine atoms instead of a hydrazinyl group, resulting in distinct chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement on the pyridine ring, which confer unique chemical and biological properties.
Properties
IUPAC Name |
[2-(trifluoromethyl)pyridin-3-yl]hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-4(12-10)2-1-3-11-5/h1-3,12H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSDMVBPNKNIKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717373 | |
Record name | 3-Hydrazinyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923288-64-6 | |
Record name | 3-Hydrazinyl-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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